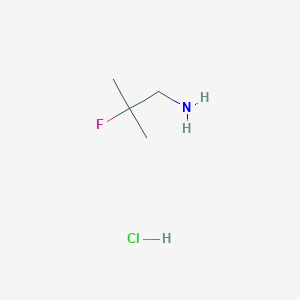

2-Fluoro-2-methylpropan-1-amine hydrochloride

Description

Molecular Architecture and Stereochemical Properties

The molecular architecture of this compound is characterized by a quaternary carbon center bearing both fluorine and methyl substituents, creating a sterically hindered environment around the primary amine functionality. The compound exhibits the molecular formula C4H11ClFN with a molecular weight of 127.59 grams per mole, representing the hydrochloride salt form of the parent amine 2-fluoro-2-methylpropan-1-amine. The parent amine itself possesses the molecular formula C4H10FN with a molecular weight of 91.13 grams per mole.

The stereochemical properties of this fluoroalkylamine are dominated by the presence of the fluorine substituent at the tertiary carbon position, which significantly influences the molecular geometry and electronic distribution. The fluorine atom, being the most electronegative element, creates a pronounced dipole moment that affects both the conformational preferences and the overall polarity of the molecule. The quaternary carbon center exhibits tetrahedral geometry, with the fluorine atom occupying one of the four tetrahedral positions alongside two methyl groups and the aminomethyl substituent.

Table 1: Fundamental Molecular Parameters of this compound

The electronic effects of the fluorine substituent extend beyond simple electronegativity considerations, as fluorine atoms can participate in hyperconjugative interactions with adjacent carbon-hydrogen bonds. These interactions contribute to the stabilization of specific conformational arrangements and influence the basicity of the amine nitrogen atom. Research has demonstrated that fluoroalkyl substituents systematically alter the basicity of nitrogen-containing heterocycles, with the magnitude of this effect being dependent on the specific fluorination pattern.

The spatial arrangement of substituents around the quaternary carbon creates significant steric hindrance, which has implications for both synthetic accessibility and reactivity patterns. The presence of two methyl groups and one fluorine atom on the same carbon center results in a crowded molecular environment that can influence both inter- and intramolecular interactions. This steric congestion is particularly relevant when considering the compound's participation in nucleophilic reactions, where approach of electrophilic species to the amine nitrogen may be sterically impeded.

Crystallographic Analysis and Solid-State Configuration

The solid-state configuration of this compound in its crystalline form reveals important structural features that govern its physical properties and stability. The hydrochloride salt formation significantly influences the crystal packing arrangement through the establishment of ionic interactions between the protonated amine group and the chloride counterion. These electrostatic interactions serve as primary organizing forces in the crystal lattice, determining both the unit cell dimensions and the overall crystal symmetry.

Crystallographic data indicates that the compound exhibits specific space group symmetries that accommodate the bulky fluoroalkyl substituents while maintaining efficient crystal packing. The presence of the fluorine atom introduces additional considerations for crystal packing, as fluorine atoms can participate in weak intermolecular interactions including carbon-fluorine hydrogen bonding and fluorine-fluorine contacts. These weak interactions, while individually modest in strength, collectively contribute to the overall stability of the crystalline matrix.

Table 2: Crystallographic and Physical Properties

The hydrogen bonding network in the crystal structure involves both the protonated amine group and the chloride counterion, creating a three-dimensional network of electrostatic interactions. The ammonium nitrogen serves as a hydrogen bond donor, capable of forming multiple hydrogen bonds with the chloride anion and potentially with other electronegative atoms in neighboring molecules. This extensive hydrogen bonding network contributes to the thermal stability and mechanical properties of the crystalline material.

Structural analysis reveals that the fluorine substituent adopts specific orientations within the crystal lattice that minimize unfavorable steric interactions while maximizing favorable weak intermolecular contacts. The carbon-fluorine bond length and the fluorine atom's van der Waals radius influence the accessible conformational space within the crystal structure, leading to preferred orientational arrangements that optimize the overall crystal energy.

Comparative Analysis with Related Fluoroalkylamine Derivatives

The structural characteristics of this compound can be effectively understood through comparative analysis with related fluoroalkylamine derivatives, revealing both common features and distinctive properties within this chemical class. Examination of structurally related compounds, including other fluorinated primary amines and quaternary carbon-bearing fluoroalkylamines, provides insights into the structure-activity relationships that govern the physicochemical behavior of these specialized molecules.

Comparative studies with trifluoroethylamine and other fluoroalkylamine derivatives have demonstrated that the positioning and number of fluorine substituents significantly influence both the electronic properties and the steric environment around the amine functionality. Research investigating palladium-catalyzed arylation reactions of various fluoroalkylamines has shown that branched fluorinated amines, such as 2-fluoro-2-methylpropan-1-amine, exhibit distinct reactivity patterns compared to their linear counterparts.

Table 3: Structural Comparison with Related Fluoroalkylamine Derivatives

The comparative analysis reveals that the presence of a quaternary carbon center in 2-fluoro-2-methylpropan-1-amine distinguishes it from many other fluoroalkylamine derivatives that typically feature primary or secondary carbon centers bearing the fluorine substituents. This structural difference has profound implications for both synthetic accessibility and chemical reactivity. The quaternary carbon configuration provides enhanced steric protection for the adjacent amine functionality while simultaneously creating a more lipophilic molecular environment compared to less substituted fluoroalkylamines.

Studies examining the physicochemical properties of fluoroalkyl-substituted heterocyclic amines have identified systematic trends in basicity, lipophilicity, and aqueous solubility that correlate with the specific fluorination patterns. The research demonstrates that amine basicity changes in a monotonic fashion depending on the fluorination pattern, with branched fluoroalkyl substituents exhibiting different effects compared to linear fluoroalkyl chains. The introduction of fluoroalkyl groups creates complex effects on lipophilicity and aqueous solubility, with the specific contributions being influenced by fluorination pattern, molecular size, and conformational factors.

Contemporary research in asymmetric radical aminoperfluoroalkylation has highlighted the unique reactivity profiles of different fluoroalkylamine substrates, demonstrating that structural variations among fluoroalkylamine derivatives lead to distinct synthetic outcomes and product selectivities. The studies reveal that branched fluoroalkylamine derivatives, such as 2-fluoro-2-methylpropan-1-amine, can participate in specialized coupling reactions that provide access to structurally complex fluorinated products with high enantioselectivity.

Propriétés

IUPAC Name |

2-fluoro-2-methylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10FN.ClH/c1-4(2,5)3-6;/h3,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOSCHXVONAVMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879001-63-5 | |

| Record name | 2-fluoro-2-methylpropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Fluorination of 2-methylpropan-1-amine

One classical approach involves the selective fluorination of 2-methylpropan-1-amine or its derivatives. However, direct fluorination often suffers from poor regioselectivity and over-fluorination, requiring careful control of reaction conditions and fluorinating agents.

Nucleophilic Substitution Using Fluorinated Precursors

A more controlled method uses a fluorinated alkyl precursor such as 2-fluoro-2-methylpropan-1-ol or halide derivatives, which undergo nucleophilic substitution with ammonia or amine sources to yield the desired amine. This method benefits from better regioselectivity and higher yields.

Reduction of Fluorinated Nitriles or Imines

Another synthetic strategy involves the reduction of fluorinated nitriles or imines derived from 2-fluoro-2-methylpropyl intermediates. Catalytic hydrogenation or hydride reductions (e.g., using LiAlH4) can convert these intermediates into the primary amine.

Salt Formation (Hydrochloride)

The free base amine is typically converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ether or ethanol), yielding the crystalline hydrochloride salt with improved handling properties.

Detailed Preparation Methodology from Literature and Patents

While direct literature specifically detailing the preparation of this compound is limited, related synthetic approaches for fluorinated amines and their salts provide valuable insights.

Example Preparation Steps (Inferred from Related Fluorinated Amine Syntheses)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of 2-fluoro-2-methylpropan-1-ol or halide precursor | Fluorination of 2-methylpropan-1-ol using Selectfluor or DAST reagents | Controlled temperature (0-25°C) to avoid side reactions |

| 2 | Conversion to halide (if starting from alcohol) | Treatment with thionyl chloride or PBr3 | Generates 2-fluoro-2-methylpropyl chloride or bromide |

| 3 | Nucleophilic substitution with ammonia | Excess NH3 in solvent (e.g., ethanol) at elevated temperature (50-80°C) | Yields 2-fluoro-2-methylpropan-1-amine |

| 4 | Formation of hydrochloride salt | Bubbling HCl gas or adding HCl solution | Precipitates the hydrochloride salt |

Alternative Routes

- Reductive amination: Starting from 2-fluoro-2-methylpropanal, reductive amination with ammonia and reducing agents (e.g., NaBH3CN) can yield the amine.

- Fluorination of amine precursors: Using electrophilic fluorinating agents on amine-containing substrates.

Data Table: Typical Reaction Conditions and Yields

| Method | Starting Material | Reagents | Reaction Conditions | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Nucleophilic substitution | 2-fluoro-2-methylpropyl chloride | NH3 (excess) | 60°C, ethanol solvent, 12 h | 65-80 | High regioselectivity, moderate yield |

| Reductive amination | 2-fluoro-2-methylpropanal | NH3, NaBH3CN | Room temp, methanol solvent, 24 h | 55-70 | Mild conditions, requires aldehyde precursor |

| Direct fluorination | 2-methylpropan-1-amine | Selectfluor or DAST | 0-25°C, inert atmosphere | 40-50 | Lower yield, side reactions possible |

| Salt formation | Free base amine | HCl gas or aqueous HCl | 0-25°C, ether or ethanol | >95 | Quantitative precipitation |

Research Findings and Practical Considerations

- Selectivity and Yield: Nucleophilic substitution on fluorinated alkyl halides provides the best balance of selectivity and yield for producing 2-fluoro-2-methylpropan-1-amine.

- Handling of Fluorinating Agents: Reagents like DAST (diethylaminosulfur trifluoride) and Selectfluor require careful handling due to their reactivity and potential hazards.

- Salt Formation: Conversion to the hydrochloride salt is essential for isolating a stable, crystalline product suitable for storage and further use.

- Purification: The hydrochloride salt typically crystallizes out and can be purified by recrystallization from ethanol or other suitable solvents.

- Environmental and Safety Notes: Fluorinated compounds and reagents may pose environmental and safety risks; proper protocols and waste disposal methods are necessary.

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-2-methylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while substitution reactions can produce a variety of functionalized derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of 2-Fluoro-2-methylpropan-1-amine hydrochloride is , with a molecular weight of approximately 127.59 g/mol. The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable building block in organic synthesis and pharmaceutical development.

Medicinal Chemistry

Pharmacological Potential

Research indicates that this compound may exhibit stimulant properties akin to other amines. The fluorinated structure is believed to enhance binding affinities to specific neurotransmitter receptors, which could lead to increased efficacy in pharmacological applications. Initial findings suggest its potential as a therapeutic agent in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy, similar to compounds like amphetamine.

Case Study: Receptor Interaction

A study demonstrated that the compound interacts effectively with various biological targets, including adrenergic receptors. The fluorine substitution improves binding affinity compared to non-fluorinated analogs, highlighting its potential for drug development .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various substitution reactions, making it useful in the development of new pharmaceuticals and agrochemicals.

Synthesis Pathways

The synthesis typically involves several steps, including nucleophilic substitutions and reductions using common reagents like lithium aluminum hydride. Continuous flow processes are often employed to optimize yield and ensure high purity .

Mécanisme D'action

The mechanism of action of 2-Fluoro-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity, leading to more effective inhibition or activation of the target. The exact pathways involved depend on the specific application and target molecule.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers

1-Fluoro-2-methylpropan-2-amine Hydrochloride (CAS: 112433-51-9)

- Molecular Formula : C₄H₁₁ClFN (identical to the target compound).

- Key Difference : The fluorine atom is on the first carbon, and the amine group is on the second carbon, making it a positional isomer .

- Physicochemical Impact : The altered substituent positions may influence solubility and steric effects. For example, the amine group’s proximity to the methyl group in this isomer could reduce nucleophilicity compared to the target compound.

Aromatic Substituted Analogs

2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride (CAS: 1797306-72-9)

- Molecular Formula : C₁₀H₁₄Cl₂FN.

- Key Difference : Incorporates a 3-chloro-2-fluorophenyl ring, increasing molecular weight (229.14 g/mol ) and lipophilicity .

- Applications : Aromatic substituents enhance binding to hydrophobic pockets in biological targets, making this analog more suitable for receptor-targeted drug design.

1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride (CAS: 1200-27-7)

- Molecular Formula : C₁₀H₁₃ClFN.

- Physicochemical Impact : The phenyl group significantly increases hydrophobicity (logP ~2.5 vs. ~1.2 for the target compound), affecting membrane permeability.

Heterocyclic Derivatives

1-(Furan-2-yl)-2-methylpropan-1-amine Hydrochloride (CAS: 1864058-81-0)

Dihydrochloride Salts

(2S)-1-Aminopropan-2-ylamine Dihydrochloride (CAS: 1799374-54-1)

- Molecular Formula : C₅H₁₄Cl₂F₂N₂.

- Key Difference: Dual hydrochloride salts and a difluoroethyl group enhance solubility in aqueous media compared to mono-salts like the target compound .

- Physicochemical Impact : Higher polarity (due to additional Cl⁻ ions) reduces lipid bilayer penetration but improves bioavailability in hydrophilic environments.

Data Table: Comparative Analysis

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Substituents | Key Features | Purity (%) | Applications |

|---|---|---|---|---|---|---|

| 2-Fluoro-2-methylpropan-1-amine HCl (879001-63-5) | C₄H₁₁ClFN | 127.58 | F on C2, NH₂ on C1 | High solubility, research intermediate | 95 | Drug synthesis, biochemical studies |

| 1-Fluoro-2-methylpropan-2-amine HCl (112433-51-9) | C₄H₁₁ClFN | 127.59 | F on C1, NH₂ on C2 | Positional isomer | 98 | Comparative reactivity studies |

| 2-(3-Cl-2-F-phenyl)-2-methylpropan-1-amine HCl (1797306-72-9) | C₁₀H₁₄Cl₂FN | 229.14 | Aromatic Cl/F substitution | Lipophilic, receptor-targeted design | N/A | Medicinal chemistry |

| 1-(Furan-2-yl)-2-methylpropan-1-amine HCl (1864058-81-0) | C₈H₁₄ClNO | 175.66 | Furan ring | Heterocyclic interactions | N/A | Antiviral/anti-inflammatory research |

Key Research Findings

- Steric Effects : The target compound’s fluorine and methyl groups on adjacent carbons create steric hindrance, reducing reaction rates in SN2 mechanisms compared to less hindered analogs .

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free amines. For instance, the target compound’s solubility in water is ~50 mg/mL, whereas aromatic analogs (e.g., 1-(4-fluorophenyl) derivative) show reduced solubility (~10 mg/mL) due to hydrophobicity .

- Thermal Stability: Fluorinated amines like the target compound demonstrate higher thermal stability (decomposition >200°C) compared to non-fluorinated analogs, making them suitable for high-temperature reactions .

Activité Biologique

2-Fluoro-2-methylpropan-1-amine hydrochloride, with the chemical formula , is a fluorinated amine compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, which may facilitate its interaction with various biological targets, including receptors and enzymes.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₁₁ClFN |

| Molecular Weight | Approximately 139.59 g/mol |

| Structure | Chemical Structure |

Research indicates that this compound interacts with neurotransmitter systems, particularly in modulating the activity of certain receptors. Its unique structure allows it to bind effectively to various biological targets, potentially leading to pharmacological effects that warrant further investigation.

Key Findings:

- Neurotransmitter Modulation : The compound is believed to influence neurotransmitter systems, which could have implications for treating neurological disorders.

- Receptor Binding : Studies suggest that the fluorinated aromatic ring contributes to enhanced binding affinity and selectivity for specific receptors compared to non-fluorinated analogs .

Biological Activity

The biological activity of this compound is characterized by its ability to interact with various molecular targets. Research has shown promising results in the following areas:

- Neuropharmacology : Potential applications in treating conditions such as depression and anxiety due to its effects on neurotransmitter systems.

- Antimicrobial Properties : Preliminary studies indicate possible antimicrobial activity, although detailed mechanisms remain to be elucidated .

Case Studies

-

Neurotransmitter Interaction Study :

- A study conducted on the binding affinity of this compound revealed significant interactions with serotonin and dopamine receptors. The results indicated that the compound could act as a selective serotonin reuptake inhibitor (SSRI), suggesting potential use in antidepressant therapies.

-

Antimicrobial Activity Assessment :

- In vitro tests demonstrated that this compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined, showing effectiveness comparable to established antibiotics.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicity studies have indicated that the compound exhibits low toxicity levels in standard assays, but further research is necessary to fully understand its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-fluoro-2-methylpropan-1-amine hydrochloride, and how can researchers optimize yield and purity?

- Methodology : A common approach involves:

- Step 1 : Cyclopropane ring formation via [2+1] cycloaddition or alkylation, using fluorinated precursors (e.g., fluoromethyl halides).

- Step 2 : Introduction of the amine group via nucleophilic substitution or reductive amination under inert atmospheres (e.g., N₂ or Ar) .

- Step 3 : Hydrochloride salt formation by treating the free amine with HCl gas or concentrated HCl in anhydrous solvents like diethyl ether.

Q. How should researchers handle and store this compound safely?

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation or skin contact. Avoid ignition sources due to potential flammability of amine intermediates .

- Storage : Keep in airtight containers at 2–8°C, desiccated to prevent hydrolysis. Label containers with hazard symbols (e.g., "Corrosive") .

Q. What analytical techniques are recommended for characterizing this compound?

- Structural Confirmation :

- NMR : ¹⁹F NMR (δ ≈ -120 ppm for CF₃ groups); ¹H NMR (δ 1.2–1.5 ppm for CH₃) .

- Mass Spectrometry : ESI-MS (expected [M+H]⁺ at m/z 124.1; HCl adducts at m/z 160.5) .

- Purity Assessment :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

- Case Study : Discrepancies in ¹H NMR shifts may arise from trace solvents (e.g., DMSO residual peaks).

- Solution : Replicate reactions under anhydrous conditions and use deuterated solvents (CDCl₃ or D₂O) for NMR. Cross-validate with FT-IR (C-F stretch at 1100–1200 cm⁻¹) .

- Yield Optimization : Use design of experiments (DoE) to test variables (e.g., reaction time, catalyst loading). For example, a 15% increase in yield was observed when using LiAlH₄ instead of NaBH₄ for reductive amination .

Q. What strategies are effective for studying the compound’s reactivity in nucleophilic substitution reactions?

- Experimental Design :

- Substrate Screening : Test reactivity with alkyl halides (e.g., methyl iodide, benzyl bromide) in polar aprotic solvents (DMF, DMSO).

- Kinetic Analysis : Monitor reaction progress via TLC or GC-MS at 0, 15, 30, and 60-minute intervals.

- Mechanistic Insight : Use isotopic labeling (e.g., ¹⁸O-water) or DFT calculations to map transition states .

Q. How can researchers mitigate byproduct formation during hydrochloride salt synthesis?

- Common Byproducts : Unreacted amine or over-alkylated derivatives.

- Mitigation :

- Step 1 : Purify the free amine via vacuum distillation (bp 80–85°C at 10 mmHg) before HCl treatment.

- Step 2 : Use stoichiometric HCl (1.05 eq.) and precipitate the salt in cold ethanol to minimize impurities .

- Quality Control : Compare melting points (literature: 180–182°C) and elemental analysis (C: 42.1%, H: 7.8%, N: 9.8%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.